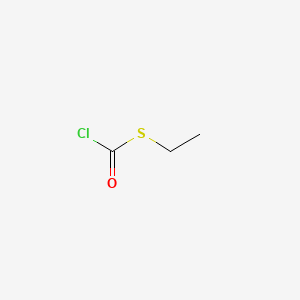

Carbonochloridothioic acid, S-ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl chlorothioformate appears as an amber-colored liquid with a pungent penetrating odor. Flash point 125°F. Very toxic by inhalation. Corrosive to metals and tissue. Denser than water. Vapors heavier than air.

Applications De Recherche Scientifique

1. Biosynthesis of Chiral Drug Precursors

Carbonochloridothioic acid, S-ethyl ester, plays a role in the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE), which is a precursor for enantiopure intermediates in chiral drug production. This includes statins, used for cholesterol-lowering purposes. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to (S)-CHBE involves biocatalysis, offering advantages like low cost, mild conditions, high yield, and high enantioselectivity (Ye, Ouyang, & Ying, 2011).

2. Biodiesel Production

In biodiesel production, ethyl esters are synthesized through simultaneous esterification and transesterification reactions. For instance, Jatropha curcas L. oil, using sulphated zirconia as a catalyst, undergoes this process. The acidity levels of the reactions significantly influence the yield and rate of ethyl ester production, demonstrating the applicability of carbonochloridothioic acid, S-ethyl ester, in renewable energy sources (Raia et al., 2017).

3. Insecticidal and Fungicidal Properties

Derivatives of carbonic and chlorocarbonic acids, including carbonochloridothioic acid, S-ethyl ester, exhibit significant insecticidal and acaricidal activities. These compounds, such as ethyl chlorocarbonates, act as active fumigants but are not widely used due to hydrolysis issues. Some of these derivatives also show strong fungicidal effects, especially against powdery mildews, indicating their potential in pest control and agricultural applications (Melnikov, 1971).

4. Anti-Inflammatory Effects

Certain esters of alpha-oxo-carbonic acids, like ethyl pyruvate, exhibit anti-inflammatory effects by inhibiting glyoxalases, enzymes involved in converting alpha-oxo-aldehydes into alpha-hydroxy acids. This process impacts the production of pro-inflammatory cytokines and modulates immune receptor expression, suggesting the therapeutic potential of carbonochloridothioic acid, S-ethyl ester, in inflammation and immune response regulation (Hollenbach et al., 2008).

Propriétés

Numéro CAS |

2941-64-2 |

|---|---|

Nom du produit |

Carbonochloridothioic acid, S-ethyl ester |

Formule moléculaire |

C3H5ClOS |

Poids moléculaire |

124.59 g/mol |

Nom IUPAC |

S-ethyl chloromethanethioate |

InChI |

InChI=1S/C3H5ClOS/c1-2-6-3(4)5/h2H2,1H3 |

Clé InChI |

QCMHWZUFWLOOGI-UHFFFAOYSA-N |

SMILES |

CCSC(=O)Cl |

SMILES canonique |

CCSC(=O)Cl |

Point d'ébullition |

270 °F at 760 mm Hg (NTP, 1992) |

Densité |

1.195 (USCG, 1999) |

Point d'éclair |

87 °F (NTP, 1992) |

Autres numéros CAS |

2941-64-2 |

Description physique |

Ethyl chlorothioformate appears as an amber-colored liquid with a pungent penetrating odor. Flash point 125°F. Very toxic by inhalation. Corrosive to metals and tissue. Denser than water. Vapors heavier than air. |

Pictogrammes |

Flammable; Corrosive; Acute Toxic; Irritant |

Solubilité |

less than 1 mg/mL at 66° F (NTP, 1992) |

Pression de vapeur |

111 mm Hg at 77 °F (NTP, 1992) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.